molecular formula C21H31N3O4 B5325671 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine;oxalic acid

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine;oxalic acid

Cat. No.: B5325671
M. Wt: 389.5 g/mol
InChI Key: JWVLBWUIIXYFLN-DYMYMWKRSA-N
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Description

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a pyridinyl group and a dimethylocta-dienyl chain, along with oxalic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine typically involves multi-step organic reactions. One common approach is the condensation of 4-pyridin-2-ylpiperazine with a suitable precursor of the dimethylocta-dienyl chain under controlled conditions. The reaction may require catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or piperazine rings, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,6,8-trihydroxy-7-[(Z)-4-hydroxy-3-methylbut-2-enyl]-2-methoxyxanthen-9-one
  • (E)-3,7-Dimethylocta-2,6-dien-1-yl palmitate

Uniqueness

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

1-[(2E)-3,7-dimethylocta-2,6-dienyl]-4-pyridin-2-ylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3.C2H2O4/c1-17(2)7-6-8-18(3)10-12-21-13-15-22(16-14-21)19-9-4-5-11-20-19;3-1(4)2(5)6/h4-5,7,9-11H,6,8,12-16H2,1-3H3;(H,3,4)(H,5,6)/b18-10+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVLBWUIIXYFLN-DYMYMWKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(=CCN1CCN(CC1)C2=CC=CC=N2)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC/C(=C/CN1CCN(CC1)C2=CC=CC=N2)/C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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